SANTALOL

Description

BenchChem offers high-quality SANTALOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SANTALOL including the price, delivery time, and more detailed information at info@benchchem.com.

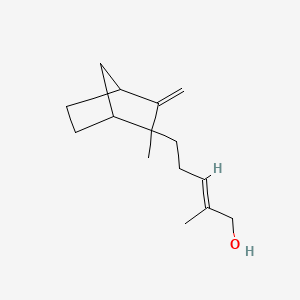

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYKYCDSGQGTRJ-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC1(C2CCC(C2)C1=C)C)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965-0.975 | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

11031-45-1 | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Santalol

Santalol is a naturally occurring sesquiterpene alcohol that constitutes the primary active and aromatic component of sandalwood oil, which is predominantly extracted from the heartwood of trees belonging to the Santalum genus.[1][2] The two primary isomers, α-santalol and β-santalol, are chiefly responsible for the oil's characteristic woody fragrance and its wide array of medicinal properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for santalol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Santalol Isomers

Sandalwood oil's composition includes two main isomers of santalol: (Z)-α-santalol and (Z)-β-santalol.[5] α-Santalol is the more abundant of the two, typically comprising about 55% of sandalwood oil, while β-santalol accounts for approximately 20%.[1][6]

Physicochemical Properties

The distinct structural differences between α-santalol and β-santalol give rise to slight variations in their physical and chemical properties. A summary of these properties is presented in the table below.

| Property | α-Santalol | β-Santalol |

| Appearance | Liquid[1] | Viscous liquid[13] |

| Boiling Point | 166-167 °C at 14 mmHg[8] | 177-178 °C at 17 mmHg[11] |

| Density | 0.9770 g/cm³ at 25 °C[1][8] | 0.9717 g/cm³ at 25 °C[11] |

| Refractive Index | 1.5017 at 25 °C[1][8] | 1.5100 at 25 °C[11] |

| Optical Rotation | [α]D20 +17.20° (c=0.8 in chloroform)[8] | [α]5461 -87.1°[11] |

| Solubility | Soluble in ethanol and diethyl ether; practically insoluble in water.[1][8] | Soluble in alcohol; practically insoluble in water.[11][13] |

Biological Activities and Signaling Pathways

Santalol has demonstrated a range of biological activities, establishing it as a compound of significant interest for therapeutic applications.[2][4] Its anti-cancer properties have been extensively studied, showing that it can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[14][15] Furthermore, α-santalol has been noted for its anti-inflammatory and antimicrobial effects.[3]

1. Anti-Cancer Activity: Wnt/β-catenin Pathway Inhibition

α-Santalol has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway.[16][17] Treatment with α-santalol leads to a reduction in the migratory potential of breast cancer cells (MDA-MB 231 and MCF-7).[16][18] Mechanistically, α-santalol affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus.[17][18] This inhibition of β-catenin's nuclear localization is a key step in downregulating the Wnt signaling pathway, which is often aberrantly activated in various cancers.[17]

Figure 1: α-Santalol inhibits the Wnt/β-catenin signaling pathway.

2. Anti-Angiogenic Activity: VEGFR2 Signaling Pathway Inhibition

α-Santalol also exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway.[19] It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[19] The mechanism involves the inhibition of the AKT/mTOR/P70S6K signaling cascade, which is downstream of VEGFR2 activation.[19] By blocking this pathway, α-santalol can suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.[19]

Figure 2: α-Santalol inhibits the VEGFR2 signaling pathway.

Experimental Protocols

1. Extraction and Isolation of Santalol

-

Steam Distillation: This is a common method for extracting essential oils from plant material.

-

Methodology: The heartwood of Santalum album is chipped or powdered and then subjected to steam distillation.[1][20] Pressurized steam is passed through the plant material, causing the volatile santalol compounds to vaporize. The resulting vapor is then condensed, and the essential oil is separated from the aqueous layer.[21]

-

-

Medium Pressure Liquid Chromatography (MPLC) for Isomer Separation:

-

Methodology: To separate α- and β-santalol isomers, MPLC with a silver nitrate-impregnated silica gel stationary phase can be employed.[22]

-

2. Analysis of Santalol

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for identifying and quantifying the components of essential oils.

-

Methodology: A small sample of the oil is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for each component, allowing for its identification by comparison to spectral libraries like NIST.[20][23]

-

-

High-Performance Thin-Layer Chromatography (HPTLC):

-

Methodology: HPTLC can be used for the quantification of sesquiterpenoids in sandalwood oil.[24] A standard curve is generated using a known concentration of α-santalol. The sandalwood oil sample is applied to the HPTLC plate, and the plate is developed in a suitable solvent system. The separated bands are then scanned with a densitometer at a specific wavelength (e.g., 208 nm), and the amount of santalol is quantified by comparing the peak area to the standard curve.[24]

-

Figure 3: Experimental workflow for santalol extraction and analysis.

3. Biological Assays for Anti-Cancer Activity

-

Cell Migration Assay:

-

Methodology: To assess the effect of α-santalol on cell migration, a wound-healing assay or a transwell migration assay can be performed. For a wound-healing assay, a scratch is made in a confluent monolayer of cancer cells. The cells are then treated with α-santalol, and the closure of the scratch is monitored over time compared to a control group.

-

-

Immunoblotting:

-

Methodology: This technique is used to detect specific proteins in a sample.[18] Cells are treated with α-santalol, and cell lysates are prepared. The proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to proteins in the signaling pathway of interest (e.g., β-catenin, p-AKT, p-mTOR).[19]

-

-

Immunofluorescence:

-

Methodology: This method is used to visualize the subcellular localization of proteins.[18] Cancer cells are grown on coverslips and treated with α-santalol. The cells are then fixed, permeabilized, and incubated with a primary antibody against the protein of interest (e.g., β-catenin). A fluorescently labeled secondary antibody is then used to detect the primary antibody. The localization of the protein is then visualized using a fluorescence microscope.[17]

-

References

- 1. α-Santalol - Wikipedia [en.wikipedia.org]

- 2. Santalum genus : phytochemical constituents, biological activities and health promoting-effects [repository.up.ac.za]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Santalol - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. alpha-Santalol [drugfuture.com]

- 9. α-Santalol [webbook.nist.gov]

- 10. Beta-Santalol | C15H24O | CID 6857681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beta-Santalol [drugfuture.com]

- 12. β-Santalol [webbook.nist.gov]

- 13. BETA-SANTALOL CAS#: 37172-32-0 [m.chemicalbook.com]

- 14. Santalol | CAS:11031-45-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]

- 18. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tropicalplantresearch.com [tropicalplantresearch.com]

- 21. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 22. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. seejph.com [seejph.com]

- 24. researchgate.net [researchgate.net]

The Heart of an Aroma: A Technical Guide to the Natural Sources of Santalol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-α-Santalol and (Z)-β-santalol are the two principal sesquiterpenoid isomers that constitute the aromatic and therapeutic backbone of sandalwood oil.[1][2] These compounds are highly valued in the fragrance, cosmetics, and pharmaceutical industries for their distinctive woody aroma and a wide range of documented biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[3] This technical guide provides a comprehensive overview of the natural sources of these valuable isomers, detailing their quantitative distribution, the biosynthetic pathways responsible for their formation, and the experimental protocols for their extraction and analysis. The primary and most commercially significant natural sources of santalol isomers are various species of trees belonging to the genus Santalum.[1]

Quantitative Distribution of Santalol Isomers in Santalum Species

The concentration of α-santalol and β-santalol varies significantly among different Santalum species, and is also influenced by factors such as the age of the tree, geographical location, and the specific part of the tree from which the essential oil is extracted.[4][5] The heartwood is the primary repository of these compounds.[1] Below is a summary of the typical quantitative composition of α-santalol and β-santalol in the essential oils of several key Santalum species.

| Santalum Species | Common Name | α-Santalol (%) | β-Santalol (%) | Total Santalols (%) |

| Santalum album | East Indian Sandalwood | 41–55[4][5] | 16–24[4][5] | ~90[4] |

| Santalum spicatum | Australian Sandalwood | 15–25[4] | 5–20[4] | Varies |

| Santalum austrocaledonicum | New Caledonian Sandalwood | 48–49[4] | 20–22[4] | 30-45[6] |

| Santalum paniculatum | Hawaiian Sandalwood | 34.5–40.4[7] | 11.0–16.2[7] | Varies |

| Santalum yasi | Fijian Sandalwood | 37–39[4] | 26–28[4] | Varies |

Biosynthesis of Santalol Isomers

The biosynthesis of santalol isomers is a complex enzymatic process that takes place within the heartwood of Santalum trees. The pathway begins with the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) pathway.[8][9]

Two key classes of enzymes are involved in the conversion of FPP to the final santalol products:

-

Santalene Synthases (STSs): These enzymes catalyze the cyclization of FPP into a mixture of santalene isomers, primarily α-santalene, β-santalene, and epi-β-santalene, as well as bergamotene.[7][10]

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes, specifically from the CYP76F family in Santalum album, are responsible for the hydroxylation of the santalene precursors to form the corresponding santalols.[4][6][11]

Caption: Biosynthetic pathway of santalol isomers.

Experimental Protocols

Extraction of Santalol Isomers

Steam distillation is the most common method for extracting sandalwood oil.[5][12]

Caption: Workflow for steam distillation of sandalwood oil.

Protocol:

-

Preparation of Plant Material: The heartwood of the Santalum tree is chipped or ground into a coarse powder to increase the surface area for efficient oil extraction.[5]

-

Distillation: The prepared sandalwood is placed in a still, and steam is passed through the material.[13] The steam ruptures the oil-bearing cells of the wood, releasing the volatile santalol isomers.[5]

-

Condensation: The mixture of steam and volatile oils is then passed through a condenser, which cools the vapor and converts it back into a liquid form.[13]

-

Separation: The liquid mixture is collected in a separator, where the essential oil, being less dense than water, separates and floats on top of the hydrosol (floral water).[14] The oil is then carefully collected.

Solvent extraction is an alternative method that can be used to obtain a more complete aromatic profile, including non-volatile components.

Protocol:

-

Maceration: The powdered heartwood is soaked in a suitable solvent, such as hexane or ethanol, for a specified period.[14]

-

Filtration: The mixture is then filtered to separate the solid plant material from the solvent containing the dissolved essential oil.

-

Solvent Removal: The solvent is carefully removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a concentrated extract known as an absolute or concrete.[14]

Quantification of Santalol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of the chemical constituents of sandalwood oil.[15][16]

Caption: Workflow for GC-MS analysis of santalol isomers.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sandalwood essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

-

GC Separation: A microliter volume of the diluted sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The different components of the oil, including α- and β-santalol, separate based on their boiling points and affinity for the column's stationary phase.[16]

-

MS Detection and Identification: As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized and fragmented. The resulting mass spectrum, a unique "fingerprint" for each compound, is used to identify the individual components by comparing them to a spectral library.[16]

-

Quantification: The abundance of each compound is determined by integrating the area under its corresponding peak in the chromatogram. The percentage of α- and β-santalol is then calculated relative to the total area of all identified peaks.[16]

Other Potential Natural Sources

While Santalum species are the undisputed primary source of santalol isomers, trace amounts of these compounds have been reported in the essential oils of a few other plants. For example, santalenes and santalols have been detected in Cinnamomum camphora and Miconia cymbarum, but at very low concentrations that are not commercially viable.[3] Therefore, for industrial and pharmaceutical applications, Santalum species remain the only significant natural source of santalol isomers.

Conclusion

The natural production of α- and β-santalol is predominantly confined to the heartwood of Santalum trees. The concentration of these valuable isomers varies among species, with Santalum album historically being the most prized source. The biosynthesis of santalols is a well-defined pathway involving santalene synthases and cytochrome P450 monooxygenases. The extraction and quantification of these compounds are routinely achieved through steam distillation and GC-MS analysis, respectively. A thorough understanding of these aspects is crucial for the sustainable sourcing, quality control, and future development of products based on these important natural molecules.

References

- 1. acs.org [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 5. mechotech.in [mechotech.in]

- 6. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 12. biology-journal.org [biology-journal.org]

- 13. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]

- 14. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 15. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. impactfactor.org [impactfactor.org]

The Santalol Biosynthesis Pathway in Santalum album: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of santalols, the prized fragrant sesquiterpenols found in the heartwood of the Indian sandalwood tree, Santalum album. This document details the key enzymatic steps, precursor molecules, and regulatory control points, offering a valuable resource for research in natural product chemistry, metabolic engineering, and fragrance development.

Pathway Overview: From Central Metabolism to Santalols

The biosynthesis of santalols is a specialized branch of the broader terpenoid metabolic network in plants. The pathway originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1]. These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol and potentially the methylerythritol 4-phosphate (MEP) pathway in plastids[1][2][3]. The core of the santalol-specific pathway can be delineated into three major stages:

-

Precursor Synthesis: The formation of the C15 sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP).

-

Sesquiterpene Scaffolding: The complex cyclization of FPP to form a mixture of sesquiterpene olefins, primarily santalenes and bergamotene.

-

Functionalization: The stereo- and regio-selective hydroxylation of these olefinic scaffolds by cytochrome P450 monooxygenases to yield the final santalol and bergamotol products.

Approximately 90% of the essential oil from S. album is composed of the sesquiterpene alcohols α-, β-, and epi-β-santalol, and α-exo-bergamotol[4][5][6]. The (Z)-isomers of α- and β-santalol are the most significant contributors to the characteristic sandalwood fragrance[1].

Core Biosynthetic Enzymes and Reactions

The conversion from primary metabolites to santalols is catalyzed by a dedicated series of enzymes, primarily located in the heartwood of the tree[7].

Farnesyl Diphosphate Synthase (FPPS)

The pathway begins with the head-to-tail condensation of two IPP molecules with one DMAPP molecule, a reaction catalyzed by Farnesyl Diphosphate Synthase (FPPS) . This produces the acyclic C15 molecule, farnesyl diphosphate (FPP), which serves as the direct precursor for all sesquiterpenoids in the plant[1][2][8].

-

Reaction: DMAPP + 2 IPP → FPP + 2 PPi

Santalene Synthase (SaSSy)

The first committed step in santalol biosynthesis is the complex cyclization of FPP, catalyzed by Santalene Synthase (SaSSy) [2][4]. SaSSy is a multi-product terpene cyclase that converts the linear FPP into a mixture of cyclic sesquiterpenes. The primary products are α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene[2][4][5][8]. This step is a critical branch point, directing carbon flux specifically toward the synthesis of sandalwood oil components.

Cytochrome P450 Monooxygenases (CYPs)

The final and crucial step is the hydroxylation of the santalene and bergamotene skeletons. This is performed by specific cytochrome P450-dependent monooxygenases (P450s) , which introduce a hydroxyl group at a terminal allylic methyl position[4][5]. Research has identified two key subfamilies of P450s in S. album with distinct stereoselectivity:

-

CYP76F Subfamily : Enzymes in this family, such as SaCYP76F37v1 and SaCYP76F39v1, hydroxylate the products of SaSSy. However, they predominantly produce the (E)-stereoisomers of santalols and bergamotol[4][5][7]. For instance, the product ratios of (Z) to (E) stereoisomers for α- and β-santalol produced by these enzymes are approximately 1:5 and 1:4, respectively[4][5].

-

SaCYP736A167 (CYP736A Subfamily) : This heartwood-specific P450 has been identified as the key enzyme responsible for producing the fragrant (Z)-isomers that are abundant in natural sandalwood oil[7][9]. SaCYP736A167 acts as a multi-substrate P450 that stereoselectively produces (Z)-α-santalol, (Z)-β-santalol, (Z)-epi-β-santalol, and (Z)-α-exo-bergamotol, matching the composition of authentic sandalwood oil[7].

The overall pathway from the central precursor FPP is visualized below.

Quantitative Enzyme and Metabolite Data

The functional characterization of the biosynthetic enzymes has yielded important kinetic data. These parameters are crucial for understanding pathway flux and for metabolic engineering efforts.

| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1 M-1) | Reference |

| SaCYP76F39v1 | α-Santalene | 25.92 (±0.11) | 1.12 | 4.3 x 104 | [4] |

| SaCYP76F39v1 | β-Santalene | 34.82 (±0.41) | 1.17 | 3.3 x 104 | [4] |

| SaCYP76F37v1 | α-Santalene | 133 (±0.41) | 0.2 | - | [4] |

| SaCYP76F37v1 | β-Santalene | 157 (±0.17) | 0.13 | - | [4] |

| SaSSy | (2E,6E)-FPP | - | 0.34 | - | [10] |

Table 1: Summary of kinetic parameters for key enzymes in the santalol biosynthesis pathway.

| Component | Relative Abundance in S. album Heartwood Oil |

| (Z)-α-Santalol | 41%–55% |

| (Z)-β-Santalol | 16%–24% |

| Total Santalols | ~80-90% |

| α-Santalene | ~1.0% |

| β-Santalene | ~1.7% |

Table 2: Typical composition of major sesquiterpenoids in S. album essential oil. Data compiled from multiple sources indicating typical ranges[11][12][13].

Experimental Protocols

The elucidation of the santalol pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative methodologies for key experimental procedures.

Gene Discovery and Cloning

The identification of genes such as SaSSy and the various CYPs often involves mining transcriptome databases from S. album heartwood, a tissue rich in the target metabolites[4][5][7].

In Vitro Enzyme Assays

Functional characterization of the biosynthetic enzymes is critical to confirm their activity and substrate specificity. This is typically achieved through heterologous expression followed by in vitro assays.

Protocol: In Vitro Assay for SaSSy and P450s

-

Heterologous Expression:

-

The cloned cDNA for the gene of interest (e.g., SaSSy or a CYP) is subcloned into an appropriate expression vector for a host system like E. coli (for soluble enzymes like SaSSy) or Saccharomyces cerevisiae (for membrane-bound P450s)[1][4].

-

For P450s, co-expression with a cytochrome P450 reductase (CPR) partner is required for electron transfer[6].

-

-

Protein/Microsome Preparation:

-

For SaSSy: E. coli cells are cultured, induced, and harvested. The cells are lysed, and the soluble SaSSy protein is purified, often using an affinity tag (e.g., His-tag)[1].

-

For P450s: Yeast cells are cultured and harvested. Microsomes (membrane fractions containing the P450 and CPR) are prepared by cell lysis followed by differential ultracentrifugation[1][4].

-

-

Enzyme Reaction:

-

The assay is performed in a reaction buffer containing the purified enzyme or microsomal preparation.

-

For SaSSy: The reaction is initiated by adding the substrate, FPP, along with a required divalent metal cofactor (e.g., Mg²⁺)[1][10].

-

For P450s: The reaction mixture includes the microsomes, the sesquiterpene substrate (e.g., α-santalene), and an NADPH-generating system to fuel the reaction[4].

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis:

-

The reaction is stopped, and the sesquiterpene products are extracted from the aqueous mixture using an organic solvent (e.g., hexane or pentane)[1][4].

-

The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products based on their retention times and mass spectra compared to authentic standards[1][4][5].

-

Conclusion and Future Outlook

The core biosynthetic pathway for santalols in Santalum album has been largely elucidated, from the FPP precursor to the final fragrant alcohols. The identification of key enzymes, particularly the multi-product SaSSy and the stereoselective P450s like SaCYP736A167, provides a robust foundation for biotechnological applications[7]. These discoveries have enabled the proof-of-concept production of santalols in engineered microbial hosts, such as yeast, which offers a sustainable and scalable alternative to the extraction from slow-growing and threatened sandalwood trees[5][14][15][16].

Future research will likely focus on understanding the upstream regulatory networks that control the expression of these biosynthetic genes in the heartwood, including the role of transcription factors[11]. Fine-tuning metabolic flux in heterologous systems by optimizing enzyme expression, managing precursor supply, and addressing potential metabolic bottlenecks remains a key objective for achieving industrially viable production of sandalwood oil components[9][14][17].

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Heartwood-specific transcriptome and metabolite signatures of tropical sandalwood (Santalum album) reveal the final step of (Z)-santalol fragrance biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biology-journal.org [biology-journal.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Santalol: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, a bicyclic sesquiterpenoid alcohol, is the principal bioactive constituent of sandalwood oil, derived from the heartwood of Santalum species. Comprising two primary isomers, α-santalol and β-santalol, this natural compound has garnered significant scientific interest for its diverse pharmacological activities. Historically used in traditional medicine, recent in vitro research has begun to elucidate the precise molecular mechanisms underpinning its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of santalol, with a focus on its anticancer, anti-inflammatory, and tyrosinase-inhibiting properties. The information presented herein is intended to support further research and drug development initiatives.

Core Mechanisms of Action

Santalol exerts its effects through the modulation of multiple cellular signaling pathways. The primary areas of its in vitro activity that have been investigated are its anticancer, anti-inflammatory, and skin-lightening effects.

Anticancer Activity

In vitro studies have demonstrated that santalol, particularly α-santalol, possesses potent anticancer properties against various cancer cell lines, including breast, prostate, and skin cancer. The primary mechanisms involved are the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Wnt/β-catenin Signaling Pathway: α-santalol has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin pathway. It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, which is a critical step in the activation of this pro-oncogenic pathway.[1][2][3][4][5]

-

PI3K/Akt/mTOR Signaling Pathway: In prostate cancer cells, α-santalol induces autophagy by suppressing the phosphorylation of Akt and mTOR, key regulators of cell growth and proliferation.[6]

-

VEGFR2-Mediated Signaling Pathway: α-santalol inhibits angiogenesis, the formation of new blood vessels that tumors need to grow, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 and downstream signaling components like AKT, ERK, and FAK in human umbilical vein endothelial cells (HUVECs) and prostate cancer cells.[7]

-

Intrinsic and Extrinsic Apoptosis Pathways: α-santalol induces apoptosis in breast and prostate cancer cells through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. This is evidenced by the activation of initiator caspases-8 and -9, and executioner caspases-3, -6, and -7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[8][9]

Diagram of the Wnt/β-catenin Signaling Pathway Inhibition by α-Santalol

Caption: α-Santalol inhibits breast cancer cell migration by targeting the Wnt/β-catenin pathway.

Diagram of the PI3K/Akt/mTOR Signaling Pathway Inhibition by α-Santalol

Caption: α-Santalol induces autophagy and apoptosis in prostate cancer cells via the PI3K/Akt/mTOR pathway.

| Cell Line | Cancer Type | Assay | Concentration of Santalol | Effect | Reference |

| MDA-MB-231 | Breast Cancer | Wound Healing Assay | 25-100 µM | Dose-dependent inhibition of cell migration. | [1] |

| MCF-7 | Breast Cancer | Wound Healing Assay | Not specified | Decreased wound healing ability. | [1] |

| MDA-MB-231 | Breast Cancer | Immunofluorescence | Not specified | Inhibition of β-catenin translocation to the nucleus. | [1][3] |

| PC-3 | Prostate Cancer | Cell Viability (Trypan Blue) | 25-75 µM | Concentration and time-dependent decrease in cell viability. | [9] |

| LNCaP | Prostate Cancer | Cell Viability (Trypan Blue) | 25-75 µM | Concentration and time-dependent decrease in cell viability. | [9] |

| PC-3 | Prostate Cancer | Caspase-3 Activity ELISA | Not specified | Activation of caspase-3. | [9] |

| PC-3 & LNCaP | Prostate Cancer | Immunoblotting | 20 µM (PC-3), 10 µM (LNCaP) | Inhibition of phosphorylation of AKT, mTOR, and P70S6K. | [7] |

| HUVEC | Endothelial Cells | Western Blot | Not specified | Inhibited VEGF-induced phosphorylation of VEGFR2. | [7] |

Tyrosinase Inhibition

Santalol has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[10] This inhibitory action makes it a promising candidate for applications in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and for skin lightening.

In vitro studies have shown that santalol inhibits tyrosinase in a dose-dependent manner. Kinetic analysis reveals that santalol acts as a competitive inhibitor of tyrosinase, suggesting that it binds to the active site of the enzyme and competes with the natural substrate, L-tyrosine. Biophysical studies, including fluorescence quenching and UV-visible spectroscopy, have confirmed the interaction between santalol and tyrosinase, leading to conformational changes in the enzyme that reduce its catalytic activity.[10]

Workflow for In Vitro Tyrosinase Inhibition Assay

Caption: A typical workflow for assessing the tyrosinase inhibitory activity of santalol in vitro.

| Enzyme | Substrate | Inhibitor | Method | Key Findings | Reference |

| Mushroom Tyrosinase | L-DOPA | Santalol | UV-Vis Spectroscopy | Dose-dependent inhibition of tyrosinase activity. | [10] |

| Mushroom Tyrosinase | L-DOPA | Santalol | Enzyme Kinetics | Santalol acts as a competitive inhibitor. | [10] |

| Mushroom Tyrosinase | - | Santalol | Fluorescence Spectroscopy | Santalol quenches the intrinsic fluorescence of tyrosinase, indicating direct binding. |

Anti-inflammatory and Antioxidant Effects

Santalol also exhibits significant anti-inflammatory and antioxidant properties in vitro.

-

Cytokine/Chemokine Suppression: In co-cultures of human dermal fibroblasts and keratinocytes stimulated with lipopolysaccharide (LPS), sandalwood oil and its purified components, α- and β-santalol, suppress the production of a wide range of pro-inflammatory cytokines and chemokines.

-

Prostaglandin Inhibition: α- and β-santalol also inhibit the production of arachidonic acid metabolites, such as prostaglandin E2 (PGE2), which are key mediators of inflammation.

-

Antioxidant Activity: Santalol demonstrates antioxidant effects by protecting cells from oxidative stress-induced damage. In human skin fibroblast cells (CCD-1079Sk), santalol treatment reduced hydrogen peroxide (H2O2)-induced protein carbonyl levels and DNA damage.

| Cell Line | Treatment | Assay | Concentration of Santalol | Effect | Reference |

| Human Dermal Fibroblasts & Keratinocytes | LPS | Cytokine Antibody Array, ELISA | Not specified | Suppression of 20 out of 26 LPS-stimulated cytokines and chemokines. | |

| CCD-1079Sk | H2O2 | Protein Carbonyl Assay | 50 µM | Reduced protein carbonyl levels. | |

| CCD-1079Sk | H2O2 | Comet Assay | 50 µM | Reduced DNA damage. |

Experimental Protocols

Cell Culture

-

Breast Cancer Cells (MDA-MB-231, MCF-7): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Prostate Cancer Cells (PC-3, LNCaP): Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

-

Human Skin Fibroblasts (CCD-1079Sk): Cells are cultured in appropriate fibroblast growth medium as per the supplier's instructions.

Wound Healing Migration Assay

-

Cells are seeded in 6-well plates and grown to confluence.

-

A sterile 200 µL pipette tip is used to create a uniform scratch (wound) in the cell monolayer.

-

The detached cells are washed away with phosphate-buffered saline (PBS).

-

Fresh medium containing various concentrations of α-santalol or vehicle control (DMSO) is added.

-

Images of the wound are captured at 0 and 24 hours using a microscope.

-

The area of the wound is measured using image analysis software, and the percentage of wound closure is calculated.[1]

Immunoblotting

-

Cells are treated with α-santalol or vehicle control for the desired time.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., β-catenin, p-Akt, Akt, p-mTOR, mTOR, PARP, caspases) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][6]

Immunofluorescence

-

Cells are grown on coverslips and treated with α-santalol or vehicle control.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 10% normal goat serum.

-

Cells are incubated with the primary antibody (e.g., anti-β-catenin) overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining.

Tyrosinase Inhibition Assay

-

The reaction mixture contains phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of santalol.

-

The mixture is pre-incubated at a specific temperature (e.g., 25°C).

-

The reaction is initiated by adding the substrate, L-DOPA.

-

The formation of DOPAchrome is monitored by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.

-

The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from the dose-response curve.[10]

Conclusion and Future Directions

The in vitro evidence strongly supports the multifaceted pharmacological potential of santalol. Its ability to target key signaling pathways involved in cancer progression, melanin synthesis, and inflammation provides a solid scientific basis for its development as a therapeutic agent in oncology, dermatology, and for inflammatory conditions.

Future in vitro research should focus on:

-

Elucidating the upstream regulators and downstream effectors of the identified signaling pathways.

-

Investigating the potential synergistic effects of santalol with existing chemotherapeutic agents.

-

Exploring the role of santalol in other cellular processes, such as its potential interaction with lipid metabolism, given the structural similarity of santalol to cholesterol precursors. The potential interaction with proteins like OSBP-related protein 2 (ORP2) remains an unexplored area of research.

-

Conducting comprehensive studies on the differential effects of α- and β-santalol to identify the more potent isomer for specific applications.

This technical guide summarizes the current understanding of the in vitro mechanisms of action of santalol, providing a valuable resource for the scientific community to advance the research and development of this promising natural compound.

References

- 1. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy Induction by α-Santalol in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OSBP-related protein 2 is a sterol receptor on lipid droplets that regulates the metabolism of neutral lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the Role of Santalol as a Potent Inhibitor of Tyrosinase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Santalol Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, the primary sesquiterpenoid constituent of sandalwood oil, has long been investigated for its diverse pharmacological properties. This technical guide provides an in-depth exploration of santalol derivatives, focusing on their synthesis, potential bioactivities, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Santalol exists as two major isomers, α-santalol and β-santalol, which form the foundational scaffolds for a wide array of synthetic and semi-synthetic derivatives. These modifications aim to enhance potency, selectivity, and pharmacokinetic profiles, unlocking new therapeutic possibilities in oncology, immunology, and infectious diseases. This guide summarizes key quantitative data, details experimental protocols for assessing bioactivity, and visualizes the complex signaling pathways modulated by these promising compounds.

Quantitative Bioactivity Data of Santalol and Its Derivatives

The bioactivity of santalol and its derivatives has been quantified across various assays, demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the key findings from a range of studies, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of α-Santalol Derivatives against Human Promyelocytic Leukemia (HL-60) and Normal Human Diploid Fibroblast (TIG-3) Cells

| Compound | Derivative Class | IC₅₀ (µM) against HL-60[1] | IC₅₀ (µM) against TIG-3[1] | Selectivity Index (TIG-3/HL-60) |

| 1 | (9S,10E)-9-hydroxy-α-santalal | 2.2 ± 0.23 | > 40 | > 18.2 |

| 5 | α-Santalol Derivative | 13.8 ± 0.97 | > 40 | > 2.9 |

| 6 | α-Santalol Derivative | 11.1 ± 0.19 | > 40 | > 3.6 |

| 7 | α-Santalol Derivative | 21.3 ± 0.51 | > 40 | > 1.9 |

| 6a | Oxidative Derivative | 0.7 ± 0.08 | Not reported | Not applicable |

| Cisplatin | Positive Control | 1.8 ± 0.02 | 2.0 ± 0.63 | 1.1 |

| Etoposide | Positive Control | 0.5 ± 0.02 | 16.1 ± 0.04 | 32.2 |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. A higher selectivity index indicates greater selectivity for cancer cells over normal cells.

Table 2: Cannabinoid Receptor Type II (CB₂) Binding Affinities of Santalol and Synthetic α-Santalol Derivatives

| Compound | Description | CB₂ Displacement (%, 10 µM)[2] | Kᵢ (µM)[2][3] |

| α-Santalol (1) | Natural Isomer | 62.49 ± 2.91 | 10.49 |

| β-Santalol (2) | Natural Isomer | 55.76 ± 1.81 | 8.19 |

| 4a | N-Alkylated Derivative | 2.94 ± 1.93 | – |

| 4b | N-Alkylated Derivative | 8.03 ± 2.99 | – |

| 4c | N-Alkylated Derivative | 16.83 ± 3.41 | – |

| 4d | N-Alkylated Derivative | 21.33 ± 2.64 | – |

| 4e | Piperazine Derivative | 82.12 ± 0.87 | 0.99 |

| 4f | N-Alkylated Derivative | 1.72 ± 2.44 | – |

| 4g | N-Alkylated Derivative | 26.92 ± 1.02 | – |

| 4h | N-Alkylated Derivative | 26.51 ± 1.66 | – |

| 5 | Succinate Ester Derivative | 5.82 ± 3.01 | – |

Kᵢ (inhibition constant) represents the measure of binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 3: Antifungal Activity of Santalol and Related Compounds against Trichophyton rubrum

| Compound | MIC (µ g/disc )[4] |

| α-Santalol | 12.5 |

| β-Santalol | 50.0 |

| α-Santaldiol | 25.0 |

| β-Santaldiol | 125 |

| (+)-α-Nuciferol | 125 |

| Inulavosin (Control) | 10 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Mechanisms of Action

Santalol and its derivatives exert their biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.

Anticancer Activity

The anticancer effects of santalol derivatives are primarily attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[1] These processes are governed by complex signaling networks, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

-

Apoptosis Induction: α-santalol has been shown to induce apoptosis in various cancer cell lines, including prostate and breast cancer.[5] This programmed cell death is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade. Specifically, α-santalol treatment leads to the activation of caspase-3.[5]

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. α-Santalol has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to decreased cancer cell proliferation and survival.[6]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a crucial role in cell fate determination, proliferation, and migration. Its aberrant activation is implicated in cancer development and metastasis. α-Santalol has been found to modulate this pathway, contributing to its anti-migratory effects in breast cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of santalol derivatives' bioactivity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HL-60, TIG-3) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the santalol derivatives and control compounds (e.g., cisplatin, etoposide) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the concentration of the compound.

-

Apoptosis Detection (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

-

Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

-

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with santalol derivatives for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides with an antifade mounting medium, and visualize the nuclei under a fluorescence microscope. Apoptotic cells will display condensed and fragmented nuclei.

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA or DEVD-AFC) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AFC) that can be quantified.

-

Protocol:

-

Cell Lysis: Treat cells with santalol derivatives to induce apoptosis. Harvest the cells and lyse them using a supplied lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC) using a microplate reader.

-

Data Analysis: The caspase-3 activity is proportional to the signal generated and can be expressed as fold-change relative to the untreated control.

-

Cannabinoid Receptor Type II (CB₂) Binding Assay

This assay determines the binding affinity of compounds to the CB₂ receptor.

-

Principle: A radiolabeled ligand with known high affinity for the CB₂ receptor is used in a competitive binding experiment with the test compounds. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB₂ receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]CP55,940) and varying concentrations of the santalol derivatives.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

-

Synthesis of Santalol Derivatives

The synthesis of novel santalol derivatives is a key step in exploring their structure-activity relationships. Below are representative synthetic workflows.

Conclusion

Santalol derivatives represent a promising class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. This technical guide provides a foundational understanding of their synthesis, bioactivity, and mechanisms of action, intended to facilitate future research and development in this exciting area. The detailed experimental protocols and visualized signaling pathways offer practical tools for scientists working to unlock the full therapeutic potential of these nature-inspired compounds. Continued exploration of the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of santalol derivatives into novel clinical therapies.

References

- 1. α-Santalol derivatives from Santalum album and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of α-Santalol: A Technical Guide for Drug Development Professionals

Introduction

α-Santalol, a naturally occurring sesquiterpene alcohol and the principal bioactive constituent of sandalwood oil (Santalum album), has garnered significant scientific attention for its diverse pharmacological activities. Traditionally used in Ayurvedic and other complementary medicine systems, recent preclinical research has begun to elucidate the molecular mechanisms underpinning its therapeutic effects, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of α-santalol's therapeutic potential, with a focus on its mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for pivotal assays are also provided to facilitate further research and development.

Anticancer Potential of α-Santalol

A substantial body of evidence from both in vitro and in vivo studies highlights the potent anticancer properties of α-santalol against a range of malignancies, including skin, breast, and prostate cancers.[1][2][3] Its anticancer activity is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, as well as the inhibition of angiogenesis.[1][2][3] A key characteristic of α-santalol is its selective cytotoxicity towards cancer cells, with comparatively lower toxicity observed in normal cell lines.

Induction of Cell Cycle Arrest

α-Santalol has been demonstrated to induce cell cycle arrest, predominantly at the G2/M phase, in various cancer cell lines. This effect is attributed to its ability to modulate the expression of key cell cycle regulatory proteins.

-

Experimental Evidence: In human breast cancer cells (MCF-7 and MDA-MB-231), treatment with α-santalol led to a significant G2/M phase arrest. This was associated with altered protein levels of critical cell cycle regulators including BRCA1, Chk1, and the G2/M regulatory cyclins and cyclin-dependent kinases (CDKs). Furthermore, α-santalol was observed to affect the phosphorylation of Cdc25C at Ser-216, a key event in the regulation of G2/M transition.

Induction of Apoptosis

A primary mechanism of α-santalol's anticancer efficacy is the induction of programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.

-

Mechanism of Action: α-Santalol treatment has been shown to activate initiator caspases, such as caspase-8 and caspase-9, leading to the activation of executioner caspases like caspase-3.[4] This culminates in the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.[4] Apoptosis induction is further evidenced by DNA fragmentation and nuclear condensation, which can be visualized using techniques like DAPI staining.[4]

Anti-Angiogenic Effects

α-Santalol exhibits potent anti-angiogenic properties by targeting key signaling pathways involved in new blood vessel formation, a critical process for tumor growth and metastasis.

-

Mechanism of Action: Studies have shown that α-santalol can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway.[1] This inhibition leads to the downstream suppression of the AKT/mTOR/P70S6K signaling cascade, which is crucial for endothelial cell proliferation, migration, and tube formation.[1]

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the anticancer effects of α-santalol.

Table 1: In Vitro Cytotoxicity of α-Santalol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 8.03 µg/mL (Sandalwood Oil) | 24 | [5] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant viability reduction at 10-100 µM | 12, 24, 48 | [6] |

| PC-3 | Prostate Cancer | Viability reduced at 25-75 µM | Not specified | [4] |

| LNCaP | Prostate Cancer | Viability reduced at 25-75 µM | Not specified | [4] |

| A431 | Skin Carcinoma | Viability reduced at 0-100 µM | 12, 24, 48 | [7] |

| UACC-62 | Melanoma | Viability reduced at 0-100 µM | 12, 24, 48 | [7] |

Table 2: In Vivo Anticancer Efficacy of α-Santalol

| Animal Model | Cancer Type | Treatment Details | Key Findings | Reference |

| CD-1 and SENCAR mice | Chemically-induced skin papilloma | Topical application of α-santalol during promotion phase | Significant decrease in papilloma incidence and multiplicity. | [8] |

| SKH-1 hairless mice | UVB-induced skin tumors | Topical application of 5% α-santalol (w/v in acetone) | 72% reduction in tumor multiplicity in the UVB-induced complete tumorigenesis model. | [9] |

| TRAMP mice | Prostate Cancer | 100 mg/kg body weight α-santalol | Reduced incidence of visible prostate tumors (11% in treated vs. 56% in control). 52.9% lower average prostate wet weight. 74.28% lower average urogenital tract wet weight.[10][11] | [10][11][12][13] |

| Xenograft mouse model (PC-3 cells) | Prostate Cancer | Intraperitoneal administration | Significant suppression of tumor size, volume, and weight. Average tumor weight of 0.097 g in treated vs. 0.365 g in control.[1] | [1] |

Table 3: In Vivo Anti-Angiogenic Effects of α-Santalol

| Assay | Model | Treatment Details | Key Findings | Reference |

| Rat Aortic Ring Assay | Ex vivo | 10 µM α-santalol | Inhibited micro-vessel growth similar to sunitinib (1 µM). | [1] |

| Sponge Implant Angiogenesis Assay | In vivo | Not specified | Significantly decreased Hb level and sponge weight in the α-santalol treated group. | [1] |

Anti-inflammatory Properties of α-Santalol

α-Santalol has demonstrated significant anti-inflammatory effects, suggesting its potential in the management of various inflammatory skin conditions.

Mechanism of Action

The anti-inflammatory activity of α-santalol is attributed to its ability to suppress the production of pro-inflammatory cytokines and chemokines.

-

Experimental Evidence: In co-cultures of human dermal fibroblasts and keratinocytes stimulated with lipopolysaccharides (LPS), α-santalol was shown to suppress the release of numerous cytokines and chemokines.[14] It also inhibited the production of arachidonic acid metabolites, such as prostaglandin E2 and thromboxane B2, suggesting an inhibitory effect on cyclooxygenase (COX) enzymes.[14]

Quantitative Data: Anti-inflammatory Effects

Table 4: Suppression of Pro-inflammatory Mediators by α-Santalol

| Cell Model | Stimulant | Mediator | Inhibition | Reference |

| Co-culture of human dermal fibroblasts and keratinocytes | LPS | 20 out of 26 stimulated cytokines/chemokines | Substantially suppressed | [14] |

| Co-culture of human dermal fibroblasts and keratinocytes | LPS | Prostaglandin E2, Thromboxane B2 | Suppressed | [14] |

Signaling Pathways Modulated by α-Santalol

The therapeutic effects of α-santalol are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by α-santalol.

Anticancer Signaling Pathways

Anti-inflammatory Signaling Pathway

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of α-santalol on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of α-santalol (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 12, 24, 48 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (DAPI Staining)

This method is used to visualize nuclear morphological changes characteristic of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with α-santalol as described for the cell viability assay.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: Wash the cells with PBS and stain with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

Mounting and Visualization: Wash the cells with PBS, mount the coverslips on glass slides with an anti-fade mounting medium, and visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Western Blot Analysis for Cell Cycle Proteins

This technique is employed to determine the effect of α-santalol on the expression levels of cell cycle regulatory proteins.

-

Protein Extraction: Treat cells with α-santalol, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target cell cycle proteins (e.g., Cyclin B1, CDK1, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Rat Aortic Ring Assay for Angiogenesis

This ex vivo assay assesses the effect of α-santalol on the formation of new blood vessels.

-

Aorta Excision: Euthanize a Sprague-Dawley rat and aseptically dissect the thoracic aorta.

-

Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

-

Treatment: Add culture medium containing various concentrations of α-santalol or a vehicle control to the wells. VEGF can be used as a positive control to stimulate angiogenesis.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.

-

Quantification: Quantify the extent of microvessel outgrowth from the aortic rings using an inverted microscope and image analysis software.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for preclinical studies of α-santalol.

Conclusion and Future Directions

α-Santalol has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and dermatology. Its well-defined mechanisms of action, including the induction of cell cycle arrest and apoptosis in cancer cells and the suppression of pro-inflammatory mediators, provide a strong rationale for its further development. The quantitative data from preclinical studies consistently demonstrate its efficacy in relevant models.

Future research should focus on a number of key areas to advance the clinical translation of α-santalol. These include comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery routes. Further investigation into its synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies. Finally, well-designed clinical trials are imperative to establish the safety and efficacy of α-santalol in human subjects for its targeted indications. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this remarkable natural product.

References

- 1. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal properties of alpha-santalol, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemopreventive effects of alpha-santalol on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FAU | Sandalwood Oil By-product Prevents Prostate Cancer Development in Mice [fau.edu]

- 11. newatlas.com [newatlas.com]

- 12. eopaa.com.au [eopaa.com.au]

- 13. wilkes.edu [wilkes.edu]

- 14. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Santalol: A Technical Guide to its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santalol, the primary sesquiterpene alcohol constituent of sandalwood oil, has been a cornerstone of traditional medicine systems for centuries, particularly in Ayurveda, Traditional Chinese Medicine (TCM), and Unani practices. Revered for its broad therapeutic applications, its historical use is now being substantiated by modern scientific investigation, revealing a complex pharmacology with significant potential for contemporary drug development. This technical guide provides an in-depth analysis of santalol's role in traditional medicine, supported by a comprehensive review of its scientifically validated pharmacological activities, detailed experimental protocols, and an exploration of its molecular mechanisms of action. Quantitative data on its efficacy is presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Sandalwood, derived from trees of the Santalum genus, has a rich history of use in cultural and religious ceremonies, perfumery, and traditional medicine.[1][2][3] The heartwood of the sandalwood tree is the primary source of a fragrant essential oil, of which α-santalol and β-santalol are the major bioactive components.[4][5] Traditional medicine systems have long utilized sandalwood preparations for a wide array of ailments, attributing to it anti-inflammatory, antiseptic, and calming properties.[1][6] This guide delves into the scientific basis for these traditional uses, focusing on the pharmacological activities of santalol and the molecular pathways it modulates.

Santalol in Traditional Medicine Systems

The application of santalol, primarily through the use of sandalwood paste and oil, is well-documented in several major traditional medicine systems.

-

Ayurveda: In Ayurvedic medicine, sandalwood, known as "Chandana," is considered to have a "cooling" potency (Virya) and is used to pacify "Pitta" dosha, which is associated with heat and inflammation.[7] It is traditionally used to treat skin conditions like acne and rashes, urinary tract infections, and digestive issues.[7][8] Its calming aroma is also utilized in aromatherapy to reduce anxiety and promote mental clarity.[9]

-